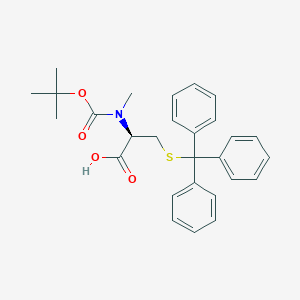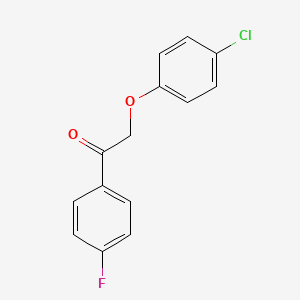
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride is an organic compound with the molecular formula C16H16ClNO3S. This compound is known for its applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a sulfonamide group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+3-Phenylpropanoic acid→2-[(4-Methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to improved efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound with different oxidation states of sulfur.
Hydrolysis: Sulfonamide and carboxylic acid products.
Applications De Recherche Scientifique
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycine
- N-[(4-Methylphenyl)sulfonyl]alanine
- N-[(4-Methylphenyl)sulfonyl]valine
Uniqueness
N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride is unique due to its specific structural features, such as the combination of a sulfonamide group with a phenylpropanoyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16ClNO3S |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
Clé InChI |
KISOIDIHUAPEON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-1-[(1S)-1-Phenylethyl]-2-azetidinecarboxylic acid](/img/structure/B8670591.png)




![1-[2-(2-Chlorophenyl)ethyl]piperidin-4-one](/img/structure/B8670628.png)


